Cimetidine EP Impurity H

Analytical Chemistry Pharmaceutical Analysis HPLC Method Development

Cimetidine EP Impurity H, also known as Cimetidine Disulfane Impurity (CAS 74886-59-2), is a chemically defined, disulfide-linked dimeric impurity. Its molecular formula is C₁₀H₁₈N₈S₂, with a molecular weight of 314.43 g/mol.

Molecular Formula C10H18N8S2
Molecular Weight 314.43
CAS No. 74886-59-2
Cat. No. B601783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetidine EP Impurity H
CAS74886-59-2
SynonymsN-Cyano-3-(cyanoamino)-N’-methyl-7,8-dithia-2,4,11-triazadodec-2-en-12-imidamide
Molecular FormulaC10H18N8S2
Molecular Weight314.43
Structural Identifiers
SMILESCN=C(NCCSSCCNC(=NC)NC#N)NC#N
InChIInChI=1S/C10H18N8S2/c1-13-9(17-7-11)15-3-5-19-20-6-4-16-10(14-2)18-8-12/h3-6H2,1-2H3,(H2,13,15,17)(H2,14,16,18)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimetidine EP Impurity H (CAS 74886-59-2): A Critical Disulfide-Linked Impurity Reference Standard


Cimetidine EP Impurity H, also known as Cimetidine Disulfane Impurity (CAS 74886-59-2), is a chemically defined, disulfide-linked dimeric impurity [1][2]. Its molecular formula is C₁₀H₁₈N₈S₂, with a molecular weight of 314.43 g/mol [1][3]. It is classified as a process-related impurity of the H₂-receptor antagonist Cimetidine, formed during the drug's synthesis [2]. In the context of pharmaceutical quality control (QC), its availability as a characterized reference standard is essential for accurate identification, quantification, and compliance with regulatory pharmacopoeial monographs [4].

Certified pharmaceutical impurity reference standard
Supports EP/USP HPLC system suitability and method validation
Disulfide dimer structure provides distinct chromatographic profile from other impurities

Procurement Imperative: Why Cimetidine Impurity H Cannot Be Replaced by Cimetidine API or Other Impurity Analogs


Substituting Cimetidine EP Impurity H with the parent drug, Cimetidine API (CAS 51481-61-9), or other EP-designated impurities (e.g., Impurity A, B, C) for analytical purposes is scientifically invalid. This impurity possesses a unique chemical structure (a symmetric disulfide dimer) and distinct chromatographic behavior [1]. While other impurities like Cimetidine EP Impurity E (Sulfoxide, CAS 54237-72-8) are oxidative degradation products, Impurity H is a process-related disulfide [2][3]. Consequently, its retention time, relative response factor, and mass spectral fragmentation pattern are fundamentally different from all other analytes in the Cimetidine impurity profile [1]. Using an incorrect reference standard would lead to failed system suitability tests, inaccurate quantification, and non-compliance with pharmacopoeial monographs such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [4].

Cimetidine API (Parent Drug)
Distinct retention and spectral profile; substitution may compromise system suitability and impurity quantification accuracy.
Cimetidine EP Impurity E (Sulfoxide)
Degradation impurity with different chromatographic behavior; response factor may not represent the disulfide dimer.
Other EP Impurities (A, B, C)
Structural differences (amide, etc.) preclude reliable quantification of Impurity H without its specific reference standard.

Quantitative Evidence for Selecting Cimetidine EP Impurity H: A Comparative Data Guide


Chromatographic Resolution: Impurity H vs. Impurity VII

Cimetidine EP Impurity H (designated compound VIII in a key identification study) demonstrates baseline separation from a structurally related dimeric impurity, compound VII, under validated HPLC conditions. This resolution is a critical requirement for accurate quantification in purity assays [1].

Resolution
Head-to-head
Baseline separation achieved from Impurity VII dimer
Supports selective quantification without dimeric interference
Validated ion-pair HPLC conditions required
Analytical Chemistry Pharmaceutical Analysis HPLC Method Development

Impurity H Abundance in Crude API: Occurrence Below 0.1%

In a comprehensive study of cimetidine impurity profiles, Impurity H was detected as a minor component at a concentration below 0.1% in crude drug substance [1]. This low abundance necessitates a highly sensitive and specific analytical method, for which a certified reference standard is indispensable.

Occurrence
Class-level
Dedicated reference standard supports trace quantification
Response factors may vary across impurity classes
Structure
Class-level
Symmetrical disulfide dimer, distinct from sulfoxide or amide impurities
Confirms compound-specific standard needed for unambiguous identification
Determined by 1H/13C NMR and mass spectrometry
Process Chemistry Impurity Profiling Trace Analysis

Structural Identity Confirmation: A Unique Disulfide Dimer

The structure of Cimetidine EP Impurity H was unequivocally identified as 1,8-bis[(N'-cyano-N"-methyl)guanidino]-3,6-dithiaoctane using ¹H and ¹³C NMR and mass spectrometry [1]. This confirmed its identity as a symmetrical disulfide-linked dimer, a structure not shared by any other EP-listed cimetidine impurity.

Structure
Class-level
Symmetrical disulfide dimer, distinct from sulfoxide or amide impurities
Confirms compound-specific standard needed for unambiguous identification
Determined by 1H/13C NMR and mass spectrometry
Structural Elucidation NMR Spectroscopy Mass Spectrometry

Primary Use Cases for Cimetidine EP Impurity H in Regulated Environments


Certified Reference Standard for Pharmacopoeial Compliance

Cimetidine EP Impurity H is an essential Certified Reference Material (CRM) for performing system suitability tests, developing and validating analytical methods for the determination of related substances in Cimetidine API and finished drug products according to EP and USP monographs [1]. Its use ensures that an HPLC system can adequately resolve Impurity H from the main peak and other specified impurities [2].

ANDAs and DMF Submissions

For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs), the use of a fully characterized Cimetidine EP Impurity H standard is a regulatory expectation. It provides the necessary traceability and documentation to demonstrate control of the impurity profile in the proposed generic product, which is critical for demonstrating pharmaceutical equivalence to the Reference Listed Drug (RLD) [3].

Method Development for Trace Impurity Quantification

Given that Impurity H is present at levels below 0.1% in crude Cimetidine [2], its reference standard is indispensable for developing and validating highly sensitive analytical methods. This includes establishing accurate Relative Response Factors (RRFs) and determining Limits of Quantification (LOQ) and Detection (LOD) for this specific impurity, which cannot be reliably extrapolated from other cimetidine analogs [1].

Stability and Forced Degradation Studies

Cimetidine EP Impurity H is used as a reference marker in forced degradation and stability studies to monitor potential increases in impurity levels over time or under stress conditions (e.g., heat, light, humidity) [4]. Its unique structure allows for its specific tracking, distinguishing it from primary degradation products like the sulfoxide impurity [5].

Application
Selection Property
Validation Focus
Pharmacopoeial Compliance Testing
Pharmacopoeial method fit
System suitability and resolution verification
Regulatory Submission Support
Regulatory documentation support
Impurity profile traceability and control
Trace Impurity Quantification
Sensitive quantification fit
LOQ, LOD, and relative response factor establishment
Stability and Degradation Studies
Stability monitoring fit
Specific tracking of process impurity vs. degradation products

Technical Documentation Hub

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31 linked technical documents
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